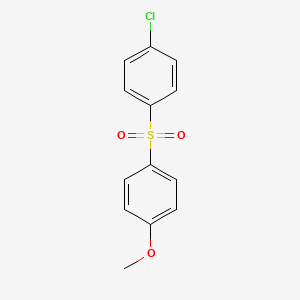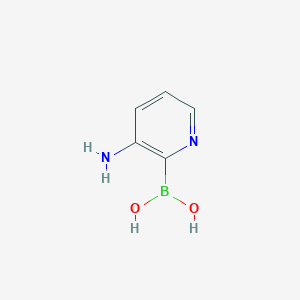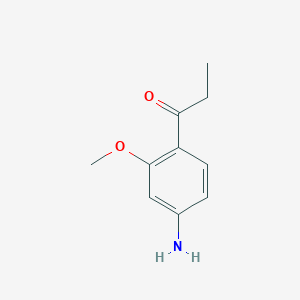
6-Bromo-5-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine and methyl groups in the structure can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-bromobenzonitrile with acetic anhydride, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
6-Bromo-5-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-5-methylquinazolin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The presence of the bromine and methyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
6-Chloro-5-methylquinazolin-4(3H)-one: Similar structure with chlorine instead of bromine.
5-Methylquinazolin-4(3H)-one: Lacks the bromine atom.
6-Bromoquinazolin-4(3H)-one: Lacks the methyl group.
Uniqueness
6-Bromo-5-methylquinazolin-4(3H)-one is unique due to the presence of both bromine and methyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC 名称 |
6-bromo-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) |
InChI 键 |
GELSPYAXWZQVJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1C(=O)NC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-ethoxyphenyl)methyl]amine](/img/structure/B11751277.png)





![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11751300.png)



![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11751322.png)
![2-({4-[(Cyclopropylmethyl)amino]cyclohexyl}amino)ethan-1-ol](/img/structure/B11751329.png)
![1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B11751333.png)

